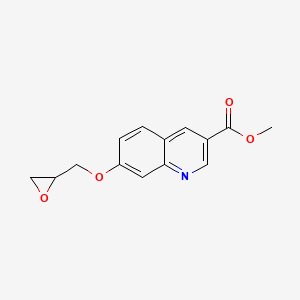![molecular formula C19H24BrN5OS B2391840 5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-23-9](/img/structure/B2391840.png)
5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an ethylpiperazine group, and a thiazolotriazole group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a thiazolotriazole core, with a bromophenyl group and an ethylpiperazine group attached. These groups would likely confer specific chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could potentially make the compound relatively heavy and possibly volatile .Applications De Recherche Scientifique
Antimicrobial Activities
Research on 1,2,4-triazole derivatives has shown promising antimicrobial properties. Bektaş et al. (2007) synthesized novel derivatives and evaluated them for antimicrobial activities, finding some compounds with good to moderate effectiveness against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests potential applications of such compounds, including "5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol," in developing new antimicrobial agents.
Anticancer Evaluation
The synthesis and evaluation of new 1,2,4-triazole derivatives for anticancer activity is another significant area of research. Bekircan et al. (2008) prepared derivatives and screened them against a panel of 60 cell lines from nine cancer types, identifying several compounds with notable anticancer potential (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). This underscores the importance of exploring the anticancer capabilities of "5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" in future studies.
Anticonvulsant Studies
The exploration of anticonvulsant activities is a critical research avenue for 1,2,4-triazole derivatives. Sarafroz et al. (2021) synthesized new fused triazolo-thiadiazoles and evaluated their anticonvulsant action, revealing several compounds with better performance correlating to hydrophobicity (Sarafroz, Khatoon, Amir, Salahuddin, Taleuzzaman, & Yadav, 2021). These findings suggest the potential of such compounds, including "5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol," in anticonvulsant drug development.
Pharmacological Properties
Investigations into the pharmacological properties of 1,2,4-triazole derivatives have also been conducted. Harrison et al. (2001) developed a neurokinin-1 receptor antagonist with oral activity and significant water solubility, highlighting the versatility of triazole compounds in creating effective pharmacological agents (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001). This points to the potential pharmacological applications of "5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" in various therapeutic areas.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-bromophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-6-5-7-14(20)12-13)24-10-8-23(4-2)9-11-24/h5-7,12,16,26H,3-4,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDNQMRRWRROY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
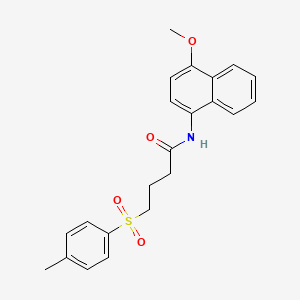

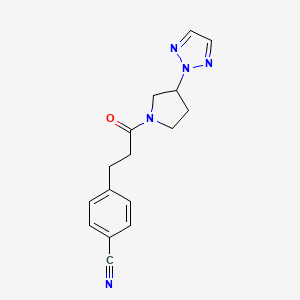
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)
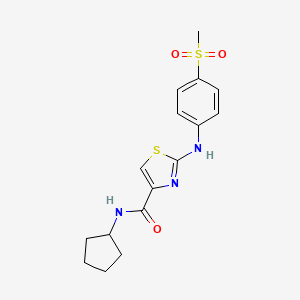

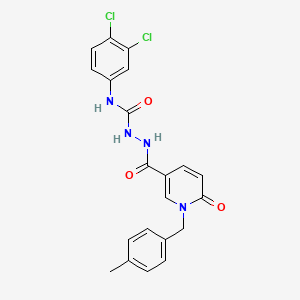
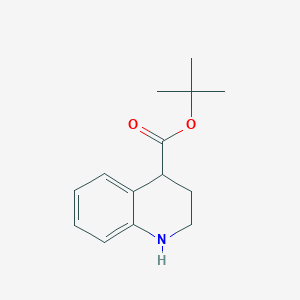
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)
